

# Vegfr-2-IN-17: A Technical Guide to its Structural and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vegfr-2-IN-17** is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1] By targeting the ATP-binding site of the VEGFR-2 kinase, this small molecule effectively disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and survival, processes crucial for tumor growth and metastasis. This technical guide provides a comprehensive overview of the structural and chemical properties of **Vegfr-2-IN-17**, alongside its biological activities and the experimental protocols used for its characterization.

## **Structural and Chemical Properties**

**Vegfr-2-IN-17**, systematically named N-(4-((2-chloro-[2][3][4]triazolo[1,5-a]pyrimidin-7-yl)oxy)phenyl)benzamide, is a synthetic compound belonging to the triazolopyrimidine class of molecules. Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                               | Reference |
|-------------------|-------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | N-(4-((2-chloro-[2][3]<br>[4]triazolo[1,5-a]pyrimidin-7-<br>yl)oxy)phenyl)benzamide |           |
| Molecular Formula | C21H14CIN3O2                                                                        | [1]       |
| Molecular Weight  | 375.81 g/mol                                                                        | [1]       |
| CAS Number        | 3033041-34-5                                                                        | [1]       |
| SMILES            | O=C(NC1=CC=C(OC2=C3C=<br>CC=CC3=NC(CI)=N2)C=C1)C [1]<br>4=CC=CC=C4                  |           |
| Physical State    | Solid                                                                               |           |
| Melting Point     | Not reported in the literature                                                      | _         |
| Solubility        | Not reported in the literature                                                      | _         |

## **Biological Activity**

**Vegfr-2-IN-17** is a highly potent inhibitor of VEGFR-2 kinase activity. Its biological effects have been characterized through various in vitro assays, demonstrating its potential as an anticancer agent.



| Assay                         | Cell Line                              | IC50 Value      | Reference |
|-------------------------------|----------------------------------------|-----------------|-----------|
| VEGFR-2 Inhibition            | -                                      | 67.25 nM        | [1]       |
| Antiproliferative<br>Activity | HepG2<br>(Hepatocellular<br>Carcinoma) | 34.59 ± 2.82 μM |           |
| PC3 (Prostate<br>Cancer)      | 30.28 ± 2.56 μM                        |                 |           |
| MCF-7 (Breast<br>Cancer)      | 47.10 ± 3.59 μM                        |                 |           |
| WI-38 (Normal<br>Fibroblasts) | 250.33 ± 2.51 μM                       | -               |           |

The data indicates that while **Vegfr-2-IN-17** is a potent enzymatic inhibitor of VEGFR-2, its antiproliferative effects on cancer cell lines occur at micromolar concentrations. Notably, the significantly higher IC50 value against the normal cell line WI-38 suggests a degree of selectivity for cancer cells.

## **Mechanism of Action and Signaling Pathway**

**Vegfr-2-IN-17** exerts its biological effects by inhibiting the tyrosine kinase activity of VEGFR-2. This inhibition blocks the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby preventing the activation of downstream signaling pathways. While the precise signaling cascade modulated by **Vegfr-2-IN-17** to induce apoptosis has not been fully elucidated for this specific compound, it is known that inhibition of VEGFR-2 can lead to apoptosis through the modulation of key regulatory proteins. A related compound from the same study was shown to increase the levels of the pro-apoptotic proteins Caspase-3, BAX, and p53.[1]

The following diagram illustrates a likely signaling pathway through which **Vegfr-2-IN-17** may induce apoptosis.





Click to download full resolution via product page

Inhibitor-induced Apoptotic Pathway

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the characterization of **Vegfr-2-IN-17**.

## **VEGFR-2 Inhibition Assay (ELISA-based)**

This protocol describes a competitive ELISA to determine the in vitro inhibitory activity of a compound against VEGFR-2.

#### Materials:

- Recombinant human VEGFR-2 protein
- Recombinant human VEGF protein
- High-binding 96-well microplate



- Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
- Blocking buffer (e.g., Assay buffer with 5% non-fat dry milk)
- Anti-VEGFR-2 antibody (detection antibody)
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H2SO4)
- Vegfr-2-IN-17 (or other test compounds)
- Plate reader

#### Procedure:

- Coat the wells of a 96-well microplate with recombinant human VEGF (100 μL/well at 1 μg/mL in PBS) and incubate overnight at 4°C.
- Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
- Block the wells with 200 μL/well of blocking buffer for 2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Prepare serial dilutions of Vegfr-2-IN-17 in assay buffer.
- In a separate plate, pre-incubate recombinant human VEGFR-2 (50 μL/well at a pre-determined optimal concentration) with an equal volume of the serially diluted Vegfr-2-IN-17 for 1 hour at room temperature.
- Transfer 100 μL of the pre-incubated enzyme-inhibitor mixture to the VEGF-coated plate.
- Incubate for 2 hours at room temperature.
- Wash the plate three times with wash buffer.



- Add 100 μL/well of anti-VEGFR-2 antibody diluted in assay buffer and incubate for 1 hour at room temperature.
- Wash the plate three times with wash buffer.
- Add 100  $\mu$ L/well of HRP-conjugated secondary antibody diluted in assay buffer and incubate for 1 hour at room temperature.
- · Wash the plate five times with wash buffer.
- Add 100 μL/well of TMB substrate and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 50 μL/well of stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of inhibition and determine the IC50 value.

# Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

#### Materials:

- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Cancer cell lines (e.g., HepG2, PC3, MCF-7)
- Vegfr-2-IN-17
- Phosphate-buffered saline (PBS)
- Flow cytometer

#### Procedure:



- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of Vegfr-2-IN-17 for a specified period (e.g., 24 or 48 hours). Include an untreated control.
- Harvest the cells by trypsinization and collect the cell culture medium (to include any floating apoptotic cells).
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 100 μL of 1X binding buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.
- Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

## **Cell Cycle Analysis (Propidium Iodide Staining)**

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

#### Materials:

- Cancer cell lines
- Vegfr-2-IN-17
- PBS



- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- · Flow cytometer

#### Procedure:

- Seed cells and treat with Vegfr-2-IN-17 as described in the apoptosis assay.
- Harvest the cells by trypsinization.
- Wash the cells once with PBS.
- Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
- Wash the cells once with PBS.
- Resuspend the cell pellet in 500 μL of PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.
- Use the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Conclusion

**Vegfr-2-IN-17** is a potent and specific inhibitor of VEGFR-2 with demonstrated antiproliferative and pro-apoptotic activities in cancer cell lines. Its well-defined chemical structure and biological activity make it a valuable tool for research into anti-angiogenic therapies. The provided experimental protocols offer a foundation for the further investigation and



characterization of this and similar compounds in the field of drug discovery. Further studies are warranted to fully elucidate its physical properties and the precise molecular mechanisms underlying its induction of apoptosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Signaling through the vascular endothelial growth factor receptor VEGFR-2 protects hippocampal neurons from mitochondrial dysfunction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vegfr-2-IN-17: A Technical Guide to its Structural and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395216#vegfr-2-in-17-structural-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com